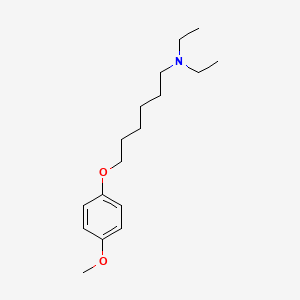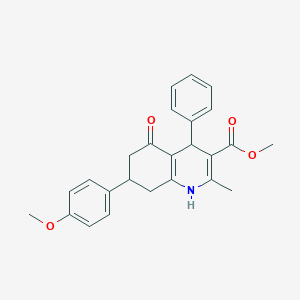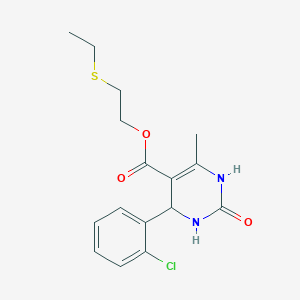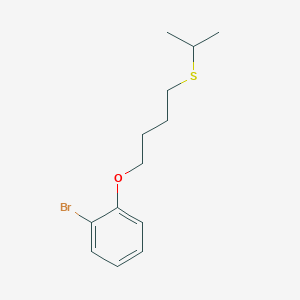![molecular formula C17H19ClO3 B5114985 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5114985.png)
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C₁₇H₁₉ClO₃ It is a derivative of benzene, featuring a chloro group and a complex ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene typically involves a multi-step process:
Starting Materials: The synthesis begins with 1-chloro-2-hydroxybenzene and 4-ethoxyphenol.
Ether Formation: The hydroxyl group of 1-chloro-2-hydroxybenzene is first converted into a leaving group, such as a tosylate or mesylate, under basic conditions.
Nucleophilic Substitution: The leaving group is then displaced by the nucleophilic oxygen of 4-ethoxyphenol, forming the ether linkage.
Final Product: The resulting compound is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Continuous Flow Systems: Implementing continuous flow systems for efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ether linkage or the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Oxidation: Products with hydroxyl or carbonyl groups.
Reduction: Products with altered ether linkages or reduced aromatic rings.
Applications De Recherche Scientifique
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene involves:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways by binding to specific proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]benzene
- 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene
Uniqueness
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-2-19-14-8-10-15(11-9-14)20-12-5-13-21-17-7-4-3-6-16(17)18/h3-4,6-11H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCERDSKYKGKHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5114909.png)
![methyl 2-({N-[(3-chloro-1-benzothiophen-2-yl)carbonyl]glycyl}amino)benzoate](/img/structure/B5114916.png)


![N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methoxy-2-methylquinolin-4-amine;hydrochloride](/img/structure/B5114937.png)
![(5E)-5-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5114952.png)
![4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5114957.png)

![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-naphthalen-1-ylethanone;hydrobromide](/img/structure/B5114963.png)

![2,4-dichloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5114972.png)
![3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5114984.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5114992.png)
